N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : The compound has been utilized as a core structure or starting point for synthesizing novel heterocyclic compounds with potential biological activities. For instance, researchers have developed new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures, aiming to explore their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, Zaki, 2020). Similarly, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for in vitro cytotoxic activity studies (Hassan, Hafez, Osman, 2014).
Biological Activities
- Cytotoxic and Antimicrobial Activities : Research has explored the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, contributing to the field of cancer chemotherapy. These studies aim to identify novel compounds with potential therapeutic applications in oncology (Hassan, Hafez, Osman, 2015). Furthermore, antimicrobial studies have been conducted on new pyridine derivatives, indicating their potential as antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Receptor Binding and Pharmacological Applications
- Dopamine Receptor Partial Agonists : Incorporation of the pyrazolo[1,5-a]pyridine structure into compounds has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds have been characterized for their preference in activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications for neurological disorders (Möller et al., 2017).
Structural Analysis and Design
- X-ray Structure Characterisation : Some studies have focused on the X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, which aids in the deeper understanding of the molecular structure and potential interactions of these compounds (Lv, Ding, Zhao, 2013).
Mechanism of Action
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazines are used in a variety of therapeutic drugs due to their broad range of activity. They can act on a variety of targets, including neurotransmitter receptors, and can have antipsychotic, anxiolytic, and antidepressant effects .
Imidazo[1,2-a]pyridines
This compound also contains an imidazo[1,2-a]pyridine moiety. Imidazo[1,2-a]pyridines are a class of compounds known for their diverse biological activities. They can act on a variety of targets and are involved in many biochemical pathways .
Benzylic compounds
The compound also contains a benzylic moiety. Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can be influenced by environmental factors such as temperature and the presence of other chemical species .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-18-7-5-16(6-8-18)15-22-21(28)25-12-10-24(11-13-25)20(27)19-14-17-4-2-3-9-26(17)23-19/h5-8,14H,2-4,9-13,15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJBHVKWPXAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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